(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid
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Overview
Description
(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is a quinazolinone derivative. Quinazolinones are a class of heterocyclic compounds known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Methoxylation: Introduction of methoxy groups at the 6 and 7 positions can be done using methanol in the presence of a catalyst.
Acetic Acid Substitution: The acetic acid moiety can be introduced through a substitution reaction, often using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl group, potentially converting it to a hydroxyl group.
Substitution: The acetic acid moiety can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Ester or amide derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinazolinone derivatives are often used as ligands in catalytic reactions.
Organic Synthesis: They serve as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, making them useful in biochemical research.
Cell Signaling: They may influence cell signaling pathways, providing insights into cellular processes.
Medicine
Drug Development: Due to their biological activities, these compounds are investigated for potential therapeutic applications, including anticancer and anti-inflammatory drugs.
Industry
Material Science: Quinazolinone derivatives can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid would depend on its specific biological target. Generally, quinazolinone derivatives may interact with enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves binding to the active site or allosteric sites, leading to changes in the molecular pathways.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: The parent compound, known for its broad range of biological activities.
Methoxyquinazolinone: Compounds with methoxy groups at different positions, which may exhibit different biological properties.
Quinazolinone Acetic Acid Derivatives: Compounds with variations in the acetic acid moiety.
Uniqueness
(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)acetic acid is unique due to the specific positioning of the methoxy groups and the acetic acid moiety, which may confer distinct chemical and biological properties compared to other quinazolinone derivatives.
Properties
IUPAC Name |
2-(6,7-dimethoxy-4-oxoquinazolin-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5/c1-18-9-3-7-8(4-10(9)19-2)13-6-14(12(7)17)5-11(15)16/h3-4,6H,5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAOOJUJAXUDSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C=N2)CC(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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